molecular formula C14H11F2NO3 B2830669 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate CAS No. 1212763-27-3

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate

Cat. No.: B2830669
CAS No.: 1212763-27-3
M. Wt: 279.243
InChI Key: RVZWNVNWOPTJJM-IHWYPQMZSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing waste and cost. This often includes scaling up the reaction conditions and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate involves its interaction with specific molecular targets. For instance, isoxazole derivatives have been shown to inhibit histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression . This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (2Z)-but-2-enoate is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group may enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl (Z)-but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-2-3-14(18)19-8-10-7-13(20-17-10)11-5-4-9(15)6-12(11)16/h2-7H,8H2,1H3/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZWNVNWOPTJJM-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OCC1=NOC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)OCC1=NOC(=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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